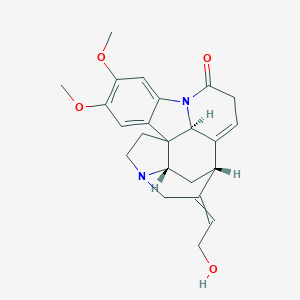
Fluoromethyl 17-ethoxycarbonyloxy-11-hydroxyandrosta-1,4-dien-3-one-17-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluoromethyl 17-ethoxycarbonyloxy-11-hydroxyandrosta-1,4-dien-3-one-17-carboxylate, also known as Fadrozole, is a nonsteroidal aromatase inhibitor. It is commonly used in scientific research to study the role of estrogen in various physiological processes.
Mecanismo De Acción
Fluoromethyl 17-ethoxycarbonyloxy-11-hydroxyandrosta-1,4-dien-3-one-17-carboxylate works by inhibiting the enzyme aromatase, which is responsible for the conversion of androgens to estrogens. By inhibiting this enzyme, Fluoromethyl 17-ethoxycarbonyloxy-11-hydroxyandrosta-1,4-dien-3-one-17-carboxylate reduces the amount of estrogen in the body. This reduction in estrogen levels can have a variety of effects on physiological processes, depending on the specific system being studied.
Biochemical and Physiological Effects
The biochemical and physiological effects of Fluoromethyl 17-ethoxycarbonyloxy-11-hydroxyandrosta-1,4-dien-3-one-17-carboxylate depend on the specific system being studied. In the female reproductive system, Fluoromethyl 17-ethoxycarbonyloxy-11-hydroxyandrosta-1,4-dien-3-one-17-carboxylate can inhibit ovulation and disrupt the menstrual cycle. In bone metabolism, Fluoromethyl 17-ethoxycarbonyloxy-11-hydroxyandrosta-1,4-dien-3-one-17-carboxylate can reduce bone resorption and increase bone mineral density. In breast cancer, Fluoromethyl 17-ethoxycarbonyloxy-11-hydroxyandrosta-1,4-dien-3-one-17-carboxylate can inhibit the growth of estrogen receptor-positive tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Fluoromethyl 17-ethoxycarbonyloxy-11-hydroxyandrosta-1,4-dien-3-one-17-carboxylate in lab experiments is its specificity for the aromatase enzyme. This specificity allows researchers to study the effects of estrogen specifically, without interference from other hormones. However, Fluoromethyl 17-ethoxycarbonyloxy-11-hydroxyandrosta-1,4-dien-3-one-17-carboxylate has a short half-life and is rapidly metabolized in the body, which can make it difficult to maintain consistent levels of the drug over time.
Direcciones Futuras
There are several potential future directions for research on Fluoromethyl 17-ethoxycarbonyloxy-11-hydroxyandrosta-1,4-dien-3-one-17-carboxylate. One area of interest is the development of more potent and selective aromatase inhibitors for use in breast cancer treatment. Another area of interest is the investigation of the effects of Fluoromethyl 17-ethoxycarbonyloxy-11-hydroxyandrosta-1,4-dien-3-one-17-carboxylate on other physiological processes, such as cognition and immune function. Additionally, there is potential for the development of Fluoromethyl 17-ethoxycarbonyloxy-11-hydroxyandrosta-1,4-dien-3-one-17-carboxylate analogs with improved pharmacokinetic properties.
Métodos De Síntesis
Fluoromethyl 17-ethoxycarbonyloxy-11-hydroxyandrosta-1,4-dien-3-one-17-carboxylate is synthesized by reacting 11-hydroxyandrostenedione with ethyl chloroformate to form 11-ethoxycarbonyloxyandrostenedione. This compound is then reacted with trifluoroacetic anhydride and methanol to form the corresponding trifluoroacetate ester. Finally, the ester is reacted with methyl iodide to form Fluoromethyl 17-ethoxycarbonyloxy-11-hydroxyandrosta-1,4-dien-3-one-17-carboxylate.
Aplicaciones Científicas De Investigación
Fluoromethyl 17-ethoxycarbonyloxy-11-hydroxyandrosta-1,4-dien-3-one-17-carboxylate is primarily used in scientific research to study the role of estrogen in various physiological processes. It is commonly used to investigate the effects of estrogen on bone metabolism, cardiovascular disease, and breast cancer. Fluoromethyl 17-ethoxycarbonyloxy-11-hydroxyandrosta-1,4-dien-3-one-17-carboxylate is also used to study the effects of estrogen on the female reproductive system, including ovulation and menstruation.
Propiedades
Número CAS |
136440-73-8 |
|---|---|
Nombre del producto |
Fluoromethyl 17-ethoxycarbonyloxy-11-hydroxyandrosta-1,4-dien-3-one-17-carboxylate |
Fórmula molecular |
C24H31FO7 |
Peso molecular |
450.5 g/mol |
Nombre IUPAC |
fluoromethyl (8S,9S,10R,11S,13S,14S)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate |
InChI |
InChI=1S/C24H31FO7/c1-4-30-21(29)32-24(20(28)31-13-25)10-8-17-16-6-5-14-11-15(26)7-9-22(14,2)19(16)18(27)12-23(17,24)3/h7,9,11,16-19,27H,4-6,8,10,12-13H2,1-3H3/t16-,17-,18-,19+,22-,23-,24?/m0/s1 |
Clave InChI |
QOEJEWOZMFGMLR-RSQYIHDOSA-N |
SMILES isomérico |
CCOC(=O)OC1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)C(=O)OCF |
SMILES |
CCOC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C(=O)OCF |
SMILES canónico |
CCOC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C(=O)OCF |
Sinónimos |
FECH-androst fluoromethyl 17-ethoxycarbonyloxy-11-hydroxyandrosta-1,4-dien-3-one-17-carboxylate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Hydroxy-6-(4-hydroxyphenyl)-2-(2-hydroxypropan-2-yl)-9-(3-methylbut-2-enyl)-2,3-dihydrofuro[3,2-g]chromen-5-one](/img/structure/B236595.png)
![[19,22,24-Triacetyloxy-20-(acetyloxymethyl)-21-benzoyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate](/img/structure/B236610.png)

![N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide](/img/structure/B236622.png)
![N-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]phenyl}-2,2,2-trifluoroacetamide](/img/structure/B236627.png)
![N-[5-methoxy-2-(1-piperidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B236634.png)
![[(3-Cyano-4-methyl-6-oxo-1,6-dihydropyridin-2-yl)thio]acetic acid](/img/structure/B236639.png)

![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236649.png)
![5-(5-bromothiophen-2-yl)-1-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B236653.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-chlorobenzamide](/img/structure/B236658.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3,5-dimethoxybenzamide](/img/structure/B236659.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B236660.png)